4-Methylumbelliferyl-alpha-L-rhamnopyranoside
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Overview
Description
4-Methylumbelliferyl-alpha-L-rhamnopyranoside is a fluorogenic substrate used in various biochemical assays. It is particularly useful in the detection of enzyme activity, such as glycosidases, due to its ability to release a fluorescent product upon enzymatic cleavage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl-alpha-L-rhamnopyranoside typically involves the glycosylation of 4-methylumbelliferone with an appropriate rhamnose donor. This reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl-alpha-L-rhamnopyranoside primarily undergoes hydrolysis reactions catalyzed by specific glycosidases. The hydrolysis results in the release of 4-methylumbelliferone, which is fluorescent and can be easily detected .
Common Reagents and Conditions
Reagents: Glycosidases, water
Conditions: Aqueous buffer solutions, typically at physiological pH and temperature
Major Products
The major product of the hydrolysis reaction is 4-methylumbelliferone, which exhibits strong fluorescence under UV light .
Scientific Research Applications
4-Methylumbelliferyl-alpha-L-rhamnopyranoside is widely used in scientific research for various applications:
Chemistry: Used as a substrate in enzyme assays to study glycosidase activity.
Biology: Employed in the detection of bacterial growth and enzyme activity in various biological samples.
Medicine: Utilized in diagnostic assays to detect specific enzyme deficiencies or activities.
Industry: Applied in food testing to detect contamination or spoilage by monitoring enzyme activity.
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl-alpha-L-rhamnopyranoside involves its enzymatic cleavage by glycosidases. The enzyme hydrolyzes the glycosidic bond, releasing 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be quantitatively measured to determine enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylumbelliferyl-beta-D-glucuronide
- 4-Methylumbelliferyl-beta-D-galactopyranoside
- 4-Methylumbelliferyl-alpha-D-glucopyranoside
Uniqueness
4-Methylumbelliferyl-alpha-L-rhamnopyranoside is unique due to its specificity for alpha-L-rhamnosidases, making it particularly useful in assays where the detection of this specific enzyme activity is required .
Properties
IUPAC Name |
4-methyl-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O7/c1-7-5-12(17)23-11-6-9(3-4-10(7)11)22-16-15(20)14(19)13(18)8(2)21-16/h3-6,8,13-16,18-20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKHENXHLAUMBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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